molecular formula C16H25NO3S B2700664 N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide CAS No. 1351612-33-3

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide

Cat. No.: B2700664
CAS No.: 1351612-33-3
M. Wt: 311.44
InChI Key: HORCOASSGZUGMV-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide (CAS 1351612-33-3) is a chemical compound with the molecular formula C16H25NO3S and a molecular weight of 311.4 g/mol . This synthetic small molecule features a sulfonamide group, a chemical moiety widely studied in medicinal chemistry for its diverse biological activities. Sulfonamide-containing compounds are frequently investigated as key scaffolds in drug discovery, with documented research into their potential as inhibitors of various enzymes and pathways . The structure of this compound, which includes a cyclohexyl group, a hydroxyethyl chain, and a phenylethyl moiety, suggests potential for interaction with biological targets such as enzymes and receptors. Researchers are exploring sulfonamides for a wide range of applications, including the study of metabolic disorders, neuroinflammatory conditions, and vascular functions . As a research chemical, it serves as a valuable intermediate or building block for the synthesis of more complex molecules and as a tool compound for probing biological mechanisms in vitro. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c18-16(15-9-5-2-6-10-15)13-17-21(19,20)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15-18H,2,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORCOASSGZUGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide typically involves the reaction of 2-cyclohexyl-2-hydroxyethylamine with 2-phenylethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenylethanesulfonamide Backbones

a) N-[4-(2-Aminoethyl)phenyl]-2-phenylethanesulfonamide
  • Structure: Features a phenylethanesulfonamide core with a 4-(2-aminoethyl)phenyl substituent.
  • Physicochemical Properties: Higher water solubility compared to the target compound due to the polar amino group .
b) N-Butyl-2-(butylamino)-2-phenylethanesulfonamide
  • Structure: Contains a phenylethanesulfonamide backbone with dual alkyl (butyl) substituents on the amino group.
  • Key Differences : The absence of cyclic structures (e.g., cyclohexyl) reduces steric hindrance but increases lipophilicity.
  • Synthesis Insights : Prepared via DBU-catalyzed reactions in dichloromethane, yielding a colorless oil with moderate polarity (Rf = 0.54 in 15% ethyl acetate/hexane) .
c) 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone
  • Structure: Combines a cyclohexanone ring with ethylamino and 3-hydroxyphenyl groups.
  • Key Differences: Replaces the sulfonamide group with a ketone, altering hydrogen-bonding and electronic properties.

Compounds with Cyclohexyl or Hydroxyethyl Moieties

a) Cyclophosphamide
  • Structure : A nitrogen mustard prodrug with a tetrahydro-2H-1,3,2-oxazaphosphorine ring.
  • The phosphoramide core confers distinct reactivity, enabling DNA crosslinking in cancer therapy .
b) 2-(N,N-Dimethylamino)ethyl Chloride
  • Structure: A simple aminoethyl chloride with dimethylamino and chloro substituents.
  • Key Differences: Lacks the sulfonamide backbone but highlights the role of aminoethyl groups in modulating solubility and reactivity. Its high water solubility contrasts with the target compound’s lipophilicity .

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Phenylethanesulfonamide Cyclohexyl-hydroxyethyl Sulfonamide, hydroxyl
N-[4-(2-Aminoethyl)phenyl]-2-phenylethanesulfonamide Phenylethanesulfonamide 4-(2-Aminoethyl)phenyl Sulfonamide, primary amine
N-Butyl-2-(butylamino)-2-phenylethanesulfonamide Phenylethanesulfonamide Dual butyl groups Sulfonamide, secondary amine
Cyclophosphamide Oxazaphosphorine Bis-chloroethyl Phosphoramide, chloroalkyl

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends
Target Compound C₁₆H₂₃NO₃S ~309.43 Moderate lipophilicity (estimated)
N-[4-(2-Aminoethyl)phenyl]-2-phenylethanesulfonamide C₁₆H₁₈N₂O₂S 302.39 Higher water solubility
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.09 (anhydrous) Freely soluble in water, ethanol

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of sulfonamides, which are known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H23NO3S
  • Molecular Weight : 319.43 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in inflammatory pathways, particularly those associated with the NLRP3 inflammasome, which plays a crucial role in the inflammatory response and is implicated in various diseases such as diabetes and cardiovascular disorders .
  • Modulation of Receptor Activity : Preliminary studies suggest that this sulfonamide can act as an allosteric modulator at certain receptors, potentially enhancing or inhibiting their activity depending on the physiological context.
  • Antimicrobial Properties : Similar compounds have shown efficacy against a range of pathogens by disrupting bacterial cell wall synthesis and function.

Biological Activity Overview

The following table summarizes the known biological activities of this compound based on available literature:

Biological ActivityDescriptionReferences
Anti-inflammatoryInhibits NLRP3 inflammasome activation, reducing cytokine production.
AntimicrobialExhibits bactericidal activity against Gram-positive and Gram-negative bacteria.
AntitumorShows potential in inhibiting tumor cell proliferation in vitro.

Case Studies

  • Inflammation and Metabolic Disorders :
    A study investigated the effects of this compound on metabolic inflammation in murine models. Results indicated significant reductions in pro-inflammatory cytokines (IL-1β, IL-6) when treated with the compound compared to controls, suggesting its potential utility in treating metabolic syndromes characterized by chronic inflammation .
  • Antimicrobial Efficacy :
    In vitro experiments demonstrated that this compound exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall integrity, leading to cell lysis and death.
  • Cancer Research :
    Preliminary findings from cancer research highlighted the compound's ability to inhibit proliferation of certain cancer cell lines (e.g., breast cancer) in vitro. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

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